Superior Matrix Effect Correction in Food Analysis Compared to Deuterated Standards
In the quantification of vitamin D3 in complex food matrices such as salmon, cheese, and egg yolk, the use of a 13C5-labeled internal standard (13C5-vitamin D3) demonstrably reduced matrix effects compared to a deuterium-labeled (d6) standard [1]. Post-column infusion experiments revealed significant ion suppression when using the d6 standard, whereas the 13C5-labeled standard provided more robust correction, leading to more accurate and reproducible results [1].
| Evidence Dimension | Matrix effect reduction in LC-ESI-MS/MS |
|---|---|
| Target Compound Data | 13C5-Vitamin D3 |
| Comparator Or Baseline | Vitamin D3-[d6] |
| Quantified Difference | Significant reduction in matrix effects observed with 13C5-labeled IS compared to d6-labeled IS (qualitative assessment of ion suppression) |
| Conditions | Post-column infusion experiments with salmon, cheese, pork fat, pork meat, and egg yolk matrices; LC-ESI-MS/MS analysis with various eluent additives (methylamine, formic acid, ammonium formate) |
Why This Matters
This direct evidence confirms that 13C-labeled vitamin D3 provides superior quantitative accuracy in complex food matrices, making it essential for nutritional analysis and regulatory compliance where deuterated standards fail.
- [1] Ložnjak Švarc P, Barnkob LL, Jakobsen J. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food – The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis. Food Chem. 2021;357:129588. View Source
